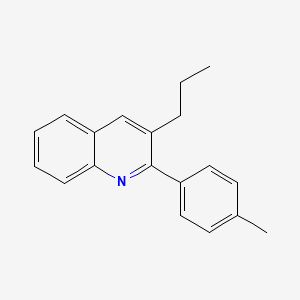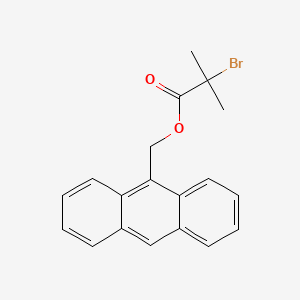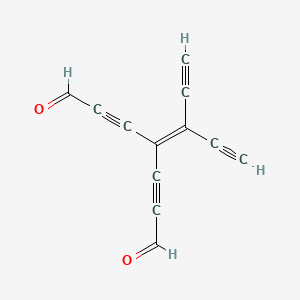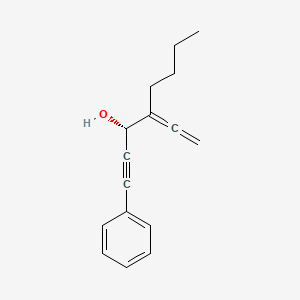
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is an organic compound characterized by the presence of two butan-2-yl groups attached to a cyclohexane ring at the 1 and 2 positions. This compound belongs to the class of diamines, which are widely used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the butan-2-yl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to interact with cellular membranes and proteins may contribute to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
- N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)propane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)benzene-1,2-diamine
Comparison: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is unique due to its cyclohexane ring, which imparts rigidity and distinct steric properties compared to its linear or aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
824393-95-5 |
|---|---|
Molekularformel |
C14H30N2 |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
1-N,2-N-di(butan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H30N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h11-16H,5-10H2,1-4H3 |
InChI-Schlüssel |
WLWRJIFDJIYRQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1CCCCC1NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)



![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)

